molecular formula C13H18O9 B1588470 (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate CAS No. 28708-32-9

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Cat. No.: B1588470
CAS No.: 28708-32-9
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-PFGBXZAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of ribose, a crucial sugar in the biochemistry of living organisms. It is often used in organic synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include D-ribose, deacetylated derivatives, and various substituted ribose compounds .

Scientific Research Applications

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides.

    Biology: The compound is employed in the study of carbohydrate metabolism and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its conversion to D-ribose, which is a key component in various biochemical pathways. D-ribose is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. The compound’s acetoxy groups facilitate its transport and metabolism within cells .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3R,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-PFGBXZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289952
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28708-32-9
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28708-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra-O-acetyl-D-ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028708329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribofuranose, 1,2,3,5-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetra-O-acetyl-D-ribofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Reactant of Route 5
Reactant of Route 5
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Customer
Q & A

Q1: What is a reliable and efficient method to determine the purity of ribofuranose tetraacetate during its production?

A1: A recent study [] proposes a rapid and efficient method for determining the purity of ribofuranose tetraacetate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method employs a C8 column as the stationary phase and a mixture of acetonitrile (CH3CN), water (H2O), and tetrahydrofuran (C4H8O) as the mobile phase. The detection is carried out at a wavelength of 210 nm. This method demonstrated high accuracy and precision, making it suitable for quality control in ribofuranose tetraacetate production.

Q2: Can you describe a novel approach to synthesizing ribofuranose tetraacetate from inosine?

A2: A recent study [] details a novel synthetic route for ribofuranose tetraacetate using inosine as the starting material. This method utilizes a heterogeneous catalyst, specifically NaY zeolite-supported heteropoly acid H3PW12O40 (PW12), for the reaction between inosine and acetic anhydride. This approach achieved a high yield of 92.3% ribofuranose tetraacetate, showcasing its potential for efficient and scalable production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.